molecular formula C21H22N4O3 B11999732 N-(2-(2-((1H-Indol-3-yl)methylene)hydrazinyl)-2-oxoethyl)-4-propoxybenzamide CAS No. 765907-45-7

N-(2-(2-((1H-Indol-3-yl)methylene)hydrazinyl)-2-oxoethyl)-4-propoxybenzamide

Cat. No.: B11999732
CAS No.: 765907-45-7
M. Wt: 378.4 g/mol
InChI Key: SZQQRQZUJSVVHH-ZMOGYAJESA-N
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Description

N-(2-(2-((1H-Indol-3-yl)methylene)hydrazinyl)-2-oxoethyl)-4-propoxybenzamide is a complex organic compound that features an indole moiety, a hydrazine linkage, and a benzamide group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-(2-((1H-Indol-3-yl)methylene)hydrazinyl)-2-oxoethyl)-4-propoxybenzamide typically involves a multi-step process. One common method includes the condensation of indole-3-carboxaldehyde with hydrazine hydrate to form the hydrazone intermediate. This intermediate is then reacted with 4-propoxybenzoyl chloride in the presence of a base such as triethylamine to yield the final product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors and automated systems to ensure high yield and purity. The use of microwave irradiation and other advanced techniques can also enhance reaction rates and efficiency .

Chemical Reactions Analysis

Types of Reactions

N-(2-(2-((1H-Indol-3-yl)methylene)hydrazinyl)-2-oxoethyl)-4-propoxybenzamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using agents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using sodium borohydride or lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can occur at the benzamide or indole moieties.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in acetic acid or potassium permanganate in water.

    Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding oxo derivatives, while reduction can produce amine derivatives .

Mechanism of Action

The mechanism of action of N-(2-(2-((1H-Indol-3-yl)methylene)hydrazinyl)-2-oxoethyl)-4-propoxybenzamide involves its interaction with various molecular targets. The indole moiety can interact with enzymes and receptors, modulating their activity. The hydrazine linkage may facilitate the formation of reactive intermediates that can interact with cellular components, leading to biological effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-(2-(2-((1H-Indol-3-yl)methylene)hydrazinyl)-2-oxoethyl)-4-propoxybenzamide is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. Its ability to form stable complexes with metal ions and its potential therapeutic applications make it a valuable compound in various research fields .

Properties

CAS No.

765907-45-7

Molecular Formula

C21H22N4O3

Molecular Weight

378.4 g/mol

IUPAC Name

N-[2-[(2E)-2-(1H-indol-3-ylmethylidene)hydrazinyl]-2-oxoethyl]-4-propoxybenzamide

InChI

InChI=1S/C21H22N4O3/c1-2-11-28-17-9-7-15(8-10-17)21(27)23-14-20(26)25-24-13-16-12-22-19-6-4-3-5-18(16)19/h3-10,12-13,22H,2,11,14H2,1H3,(H,23,27)(H,25,26)/b24-13+

InChI Key

SZQQRQZUJSVVHH-ZMOGYAJESA-N

Isomeric SMILES

CCCOC1=CC=C(C=C1)C(=O)NCC(=O)N/N=C/C2=CNC3=CC=CC=C32

Canonical SMILES

CCCOC1=CC=C(C=C1)C(=O)NCC(=O)NN=CC2=CNC3=CC=CC=C32

Origin of Product

United States

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